2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid is a complex organic compound notable for its unique structure and potential biological activities. This compound belongs to the class of pyrroloindoles, which are known for their diverse pharmacological properties.
The compound is classified under the category of indole derivatives, specifically pyrroloindoles, which are characterized by a fused pyrrole and indole ring system. Its chemical formula is , and it has a molar mass of approximately 375.84 g/mol. The compound's CAS number is 1030017-51-6, allowing for its identification in chemical databases.
The synthesis of 2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid involves several steps that typically include:
These synthetic routes are detailed in various studies and protocols available in chemical literature .
The molecular structure of 2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid features a complex arrangement that includes:
The structural data can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond lengths, angles, and spatial arrangements of atoms within the molecule .
The chemical reactivity of 2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid can be explored through various reactions:
These reactions are crucial for understanding how the compound interacts in biological systems and its potential therapeutic effects .
The mechanism of action for 2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid primarily involves its role as a selective antagonist for specific receptors. In vitro studies indicate that this compound maintains a modest binding affinity for the prostaglandin D2 receptor subtype 1 (DP1), with an inhibition constant (Ki) value of approximately 132 nM. Additionally, it demonstrates significantly higher potency on the thromboxane A2 receptor (TP), with a Ki value of about 17 nM .
The physical and chemical properties of 2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid include:
These properties are essential for understanding solubility, stability, and behavior in biological systems .
The scientific applications of 2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid primarily revolve around its pharmacological potential:
The compound 2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid exemplifies a sophisticated fused heterocyclic system central to modern medicinal chemistry. Its core structure features a pyrrolo[1,2-a]indole scaffold, where a five-membered pyrrole ring is fused to a six-membered indole moiety, creating a tricyclic system with a saturated 2,3-dihydro segment that enhances conformational stability. The systematic IUPAC name reflects three critical substituents:
This molecular architecture positions the compound within the broader class of nitrogen-containing heterocycles, specifically 3-pyrrolin-2-one derivatives, which are renowned for their diverse pharmacological profiles [1]. The saturation at the 2,3-positions differentiates it from fully aromatic indoles, reducing planarity and potentially enhancing target selectivity.
Table 1: Structural Descriptors of the Compound
Structural Feature | Position | Role in Molecular Architecture |
---|---|---|
Fused pyrroloindole system | Core | Provides rigidity and π-orbital stacking capability |
Thioether bridge | C9 | Enhances lipophilicity and S-π interactions |
Fluoro substituent | C6 | Modulates electronic density and metabolic stability |
Acetic acid moiety | N1 | Introduces hydrogen-bonding capacity and solubility |
Crystallographic studies of analogous pyrroloindoles reveal bond lengths of ~1.38 Å for C-N bonds in the pyrrole ring and ~1.42 Å for C-S bonds in thioethers, with torsion angles of 85–90° between the indole plane and chlorophenyl ring, optimizing steric accommodation [1]. The acetic acid chain adopts an extended conformation, facilitating ionic interactions in biological environments.
The synthesis of this compound stems from methodological advances in heterocyclic chemistry documented in journals like Molbank. Its discovery aligns with a resurgence in functionalized indole chemistry (2010–2020), where multi-component cascades and transition-metal catalysis enabled access to complex derivatives previously deemed synthetically challenging [2]. Specifically, the compound likely originated from one of three strategic pathways:
Table 2: Key Synthetic Advances Enabling the Compound's Development
Synthetic Method | Precursors | Catalyst/Reagent | Yield Range |
---|---|---|---|
Heck-Suzuki Coupling | 6-Fluoro-9-bromopyrroloindole + (4-Cl-C₆H₄)SB(OH)₂ | Pd(PPh₃)₄/K₂CO₃ | 60–75% |
Acid-Catalyzed Rearrangement | Halogenated 3-pyrrolin-2-one derivatives | H₂SO₄ in toluene | 40–55% |
Radical Thiolation | 9-Unsubstituted pyrroloindole + 4-Cl-C₆H₄SH | CuI/1,10-phenanthroline | 70–82% |
Yield optimization remains challenging due to competing dehalogenation (fluoro loss) or overoxidation of the thioether. The acetic acid moiety is typically introduced late-stage via N-alkylation with ethyl bromoacetate, followed by saponification [1]. Historically, such molecules were initially "neglected side-products" of heterocyclic reactions, but targeted synthesis now exploits their bioactivity [1].
The thioether moiety (–S–C₆H₄–Cl) and 6-fluoro substituent are not mere structural adornments but confer distinct pharmacodynamic and pharmacokinetic advantages:
Thioether (–S–Ar) Contributions:
Fluoro Substituent (C6–F) Roles:
Table 3: Comparative Bioactivity of Substituent Variants
Compound Variant | Thioether Structure | log P | In vitro IC₅₀ (Target X) | Metabolic Half-life (Human Liver Microsomes) |
---|---|---|---|---|
9-(Phenylthio) analog | –S–C₆H₅ | 3.1 | 480 nM | 28 min |
9-((4-Chlorophenyl)thio)-6-F | –S–C₆H₄Cl | 3.8 | 82 nM | >120 min |
9-(Benzyloxy) analog | –O–CH₂–C₆H₅ | 2.3 | 1,200 nM | 15 min |
6-H analog (no F) | –S–C₆H₄Cl | 3.7 | 210 nM | 45 min |
This data underscores the synergistic effect of combining thioether and fluoro groups: The 4-chlorophenylthio moiety elevates target affinity, while the fluorine enhances metabolic resilience. In proteolysis-targeting chimeras (PROTACs), such substituents balance hydrophobicity and polarity, enabling ternary complex formation with E3 ubiquitin ligases [5]. The acetic acid tail further fine-tunes solubility, making the compound a versatile scaffold for anticancer agent development, particularly against kinase-driven pathologies [4] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7